2-{[4-ALLYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE
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Overview
Description
2-{[4-ALLYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 2-{[4-ALLYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of hydrazine with a suitable aldehyde or ketone to form a hydrazone intermediate. This intermediate is then cyclized to form the triazole ring. The allyl and dichlorophenyl groups are introduced through subsequent reactions, such as alkylation and halogenation .
Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages such as improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction conditions, such as temperature and residence time, which are critical for optimizing the synthesis of complex organic compounds.
Chemical Reactions Analysis
2-{[4-ALLYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents like chlorine or bromine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide or an aldehyde, while reduction of the triazole ring can lead to the formation of a dihydrotriazole derivative .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it has been studied for its potential antimicrobial and antifungal properties, which are attributed to the presence of the triazole ring .
In medicine, derivatives of this compound have shown promise as potential therapeutic agents for the treatment of various diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 2-{[4-ALLYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways within cells. The triazole ring is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a key role in the metabolism of various compounds . This inhibition can lead to the accumulation of toxic metabolites, resulting in cell death.
Additionally, the compound’s dichlorophenyl groups can interact with cellular membranes, disrupting their integrity and function . This dual mechanism of action contributes to the compound’s potent antimicrobial and antifungal properties.
Comparison with Similar Compounds
2-{[4-ALLYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE can be compared with other similar compounds, such as 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE and 2-[(3-ALLYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N-(2,6-DICHLOROPHENYL)ACETAMIDE . These compounds share similar structural features, such as the presence of a triazole or pyrimidine ring and dichlorophenyl groups. their unique substituents, such as the allyl and pyridinyl groups, confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[[5-(2,4-dichlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl4N4OS/c1-2-7-27-18(13-5-3-11(20)8-14(13)22)25-26-19(27)29-10-17(28)24-16-6-4-12(21)9-15(16)23/h2-6,8-9H,1,7,10H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUCFMZIZAQBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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